4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine
Overview
Description
4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H4BrClF3N It is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloro-2-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dechlorinated pyridine derivatives.
Scientific Research Applications
4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances the compound’s reactivity and binding affinity to these targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromomethyl-4-chloro-2-(trifluoromethyl)pyridine
- 2-Bromomethyl-3-chloro-4-(trifluoromethyl)pyridine
- 4-Bromomethyl-2-chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-Bromomethyl-3-chloro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which influences its chemical reactivity and biological activity. The combination of bromomethyl, chloro, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(bromomethyl)-3-chloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIMMHKPCQMCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.